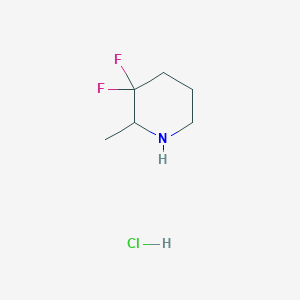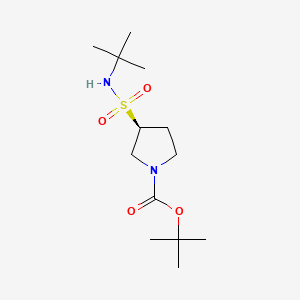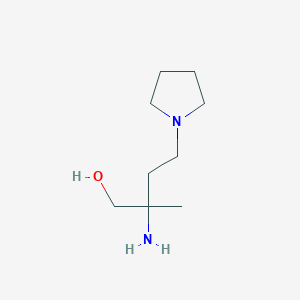![molecular formula C13H16ClNO6S B13494432 methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate](/img/structure/B13494432.png)
methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a chlorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the chlorosulfonyl group through a sulfonylation reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorosulfonyl group or to convert it into other functional groups.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during reactions, while the chlorosulfonyl group can act as a reactive site for further modifications. The compound can inhibit enzymes by binding to their active sites or modify proteins through covalent attachment.
Comparison with Similar Compounds
Similar Compounds
Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate: This compound has a similar structure but with a phenyl group instead of a butanoate group.
4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid: This compound contains a benzoic acid group instead of a butanoate group.
Uniqueness
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate is unique due to the presence of the chlorosulfonyl group, which provides a reactive site for various chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C13H16ClNO6S |
|---|---|
Molecular Weight |
349.79 g/mol |
IUPAC Name |
methyl (2R)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H16ClNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
YSKBVJKRWRMIFH-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


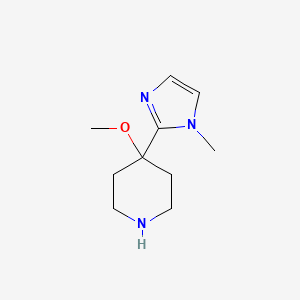
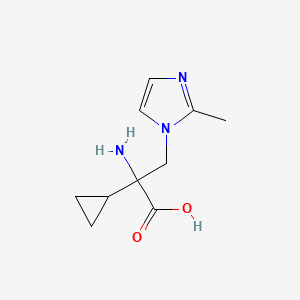
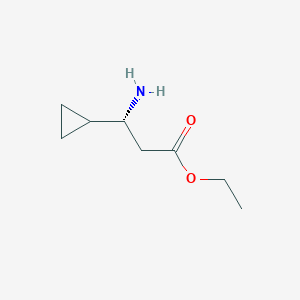
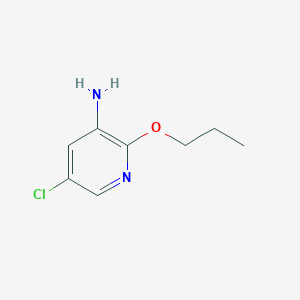
![N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494379.png)
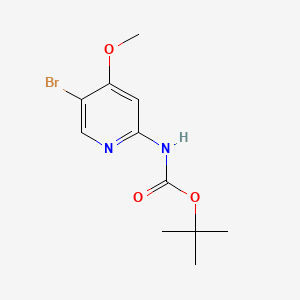
![N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494384.png)
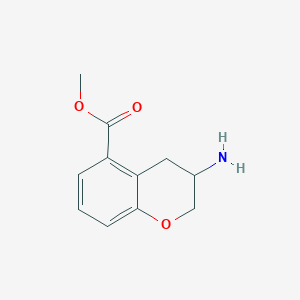
![2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)
